molecular formula C23H23N3O4S B11177931 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(4-methylbenzyl)benzamide

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(4-methylbenzyl)benzamide

Cat. No.: B11177931
M. Wt: 437.5 g/mol
InChI Key: QJMYTGKBUNIGIT-UHFFFAOYSA-N
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Description

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(4-methylbenzyl)benzamide is a complex organic compound with a molecular formula of C23H22N2O4S. This compound is characterized by the presence of an acetylamino group, a sulfonyl group, and a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(4-methylbenzyl)benzamide typically involves multiple steps:

    Formation of the Acetylamino Group: The initial step involves the acetylation of aniline to form 4-acetylaminobenzene.

    Sulfonylation: The acetylaminobenzene is then subjected to sulfonylation using sulfonyl chloride to introduce the sulfonyl group.

    Amidation: The final step involves the reaction of the sulfonylated intermediate with 4-methylbenzylamine to form the desired benzamide compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as:

    Temperature Control: Maintaining specific temperatures to ensure the desired reaction kinetics.

    Catalysts: Using catalysts to enhance reaction rates and yields.

    Purification: Employing techniques like recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(4-methylbenzyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products

    Sulfoxides and Sulfones: Products of oxidation reactions.

    Sulfides: Products of reduction reactions.

    Substituted Derivatives: Products of substitution reactions.

Scientific Research Applications

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(4-methylbenzyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(4-methylbenzyl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Protein Binding: It can interact with proteins, affecting their function and activity.

    Pathways: The compound may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-({[4-(acetylamino)phenyl]sulfonyl}amino)benzamide: A structurally similar compound with a different substituent on the benzamide group.

    N-(4-methylbenzyl)-2-(sulfonylamino)benzamide: Another related compound with variations in the sulfonyl and benzamide groups.

Uniqueness

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(4-methylbenzyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetylamino, sulfonyl, and benzamide groups contribute to its versatility in various applications.

Properties

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

2-[(4-acetamidophenyl)sulfonylamino]-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C23H23N3O4S/c1-16-7-9-18(10-8-16)15-24-23(28)21-5-3-4-6-22(21)26-31(29,30)20-13-11-19(12-14-20)25-17(2)27/h3-14,26H,15H2,1-2H3,(H,24,28)(H,25,27)

InChI Key

QJMYTGKBUNIGIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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